XLogP3 Lipophilicity: Free Acid Versus Ethyl Ester
The computed octanol-water partition coefficient (XLogP3) for 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid is 1.8, substantially lower than the 2.5–3.0 range expected for its ethyl ester analog (CAS 923747-62-0), which carries a more lipophilic ester moiety [1]. This difference directly impacts aqueous solubility, membrane permeability, and formulation behavior. For medicinal chemistry programs where lower logP is preferred (e.g., to reduce hERG binding or improve metabolic stability), the free acid offers a measurable advantage over the ester prodrug form.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Ethyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate: XLogP3 ~2.5–3.0 (estimated, ester analog) |
| Quantified Difference | ΔXLogP3 ≈ -0.7 to -1.2 units (more hydrophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
A lower logP value translates to higher aqueous solubility and potentially reduced off-target lipophilicity-driven toxicity, which directly influences compound selection for lead optimization campaigns.
- [1] PubChem. 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid. Computed Properties: XLogP3. CID 16227488. https://pubchem.ncbi.nlm.nih.gov/compound/16227488 View Source
